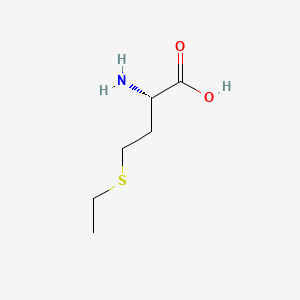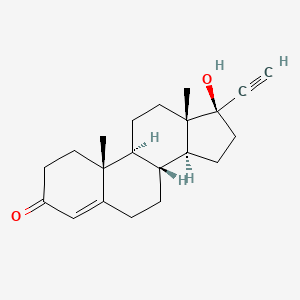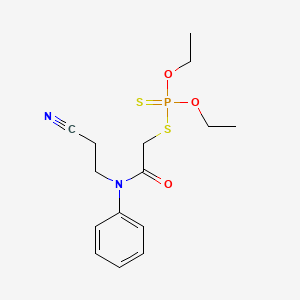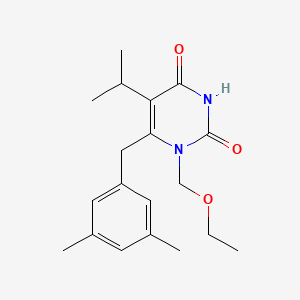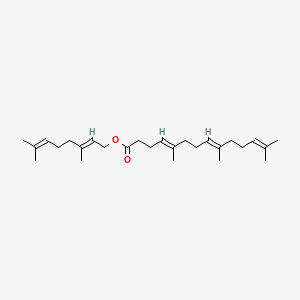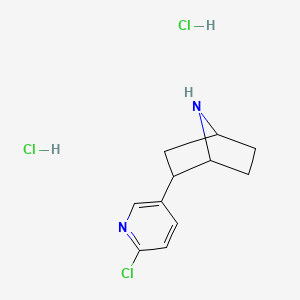
(+)-Epibatidine dihydrochloride
Descripción general
Descripción
Epibatidine 2HCl is a potent nicotinic agonist.
Aplicaciones Científicas De Investigación
Epibatidine and Its Derivatives in Health Research
Epibatidine , a natural alkaloid, showcases a strong affinity for nAChRs, specifically for the α4β2 subtype. Despite its potent analgesic properties, its therapeutic use is limited by high toxicity. However, advancements in synthetic chemistry have led to the development of analogs with improved selectivity and a better therapeutic window. These synthetic derivatives are a focal point in the quest for new drug therapies. The review by Salehi et al. (2018) elucidates the pharmacokinetic parameters, structure-activity relationships, and the development of optically active epibatidine analogs, highlighting their potential in health applications despite the challenges posed by the original compound's toxicity (Salehi et al., 2018).
Characterization of Nicotinic Pharmacophores
The isolation of epibatidine led to a better understanding of nAChR ligands, revealing its analgesic potency to be significantly higher than morphine. Carroll's review (2009) discusses the synthesis of epibatidine agonists, antagonists, and mixed agonists/antagonists. These efforts aim to characterize the α4β2 nAChR pharmacophore, potentially offering new avenues for treating nicotine addiction and improving nAChR subtype selectivity. This synthetic approach helps in delineating the structural features essential for nAChR interaction, facilitating the development of compounds with reduced side effects and enhanced therapeutic profiles (Carroll, 2009).
Environmental Chemicals and Epigenetic Modifications
Environmental chemicals, including persistent organic pollutants, have been shown to modify epigenetic marks, which may mediate toxicity and influence disease risk. Baccarelli and Bollati (2009) reviewed how certain chemicals, through epigenetic alterations, could affect genome function under exogenous influence. This research provides a critical lens through which the broader implications of environmental exposure, possibly including compounds like epibatidine and its derivatives, can be assessed in relation to health outcomes. The potential epigenetic impact of these compounds, while not directly studied, falls within the realm of consideration for their broader effects on health (Baccarelli & Bollati, 2009).
Propiedades
IUPAC Name |
2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNWUINALNROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620566 | |
| Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Epibatidine dihydrochloride | |
CAS RN |
166374-43-2 | |
| Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Epibatidine-L-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




